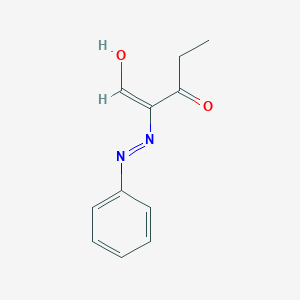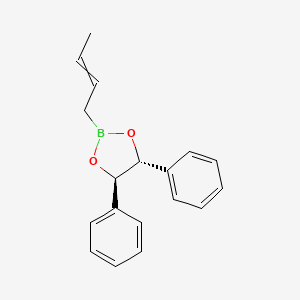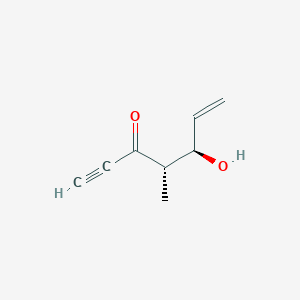![molecular formula C8H12N4OSn B12525628 3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one CAS No. 870646-28-9](/img/structure/B12525628.png)
3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a trimethylstannyl group attached to the triazolo[1,5-a]pyrimidine core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with trimethylstannyl chloride in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an anhydrous solvent like ethanol at reflux temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents), and oxidizing agents (e.g., hydrogen peroxide). The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various stannylated derivatives, while oxidation reactions can produce oxo derivatives of the triazolopyrimidine core .
Wissenschaftliche Forschungsanwendungen
3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of 3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one involves its interaction with specific molecular targets. The trimethylstannyl group can facilitate the binding of the compound to metal ions or active sites of enzymes, thereby modulating their activity. The triazolopyrimidine core can interact with nucleic acids and proteins, influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridine: Similar in structure but lacks the stannyl group, making it less reactive in certain chemical reactions.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry but different electronic properties.
Uniqueness
The presence of the trimethylstannyl group in 3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one imparts unique reactivity and binding properties, making it a valuable compound for specific applications in synthetic chemistry and biological research .
Eigenschaften
CAS-Nummer |
870646-28-9 |
|---|---|
Molekularformel |
C8H12N4OSn |
Molekulargewicht |
298.92 g/mol |
IUPAC-Name |
3-trimethylstannyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C5H4N4O.3CH3.Sn/c10-4-1-2-9-5(8-4)6-3-7-9;;;;/h1-3H,(H,6,7,8,10);3*1H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
QKVCMCMZLMXKSC-UHFFFAOYSA-M |
Kanonische SMILES |
C[Sn](C)(C)N1C=NN2C1=NC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12525549.png)

![Benzoic acid, 4-[(R)-(formylamino)phenylmethyl]-, methyl ester](/img/structure/B12525566.png)

![N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide](/img/structure/B12525591.png)
![N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine](/img/structure/B12525598.png)





![3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B12525630.png)


